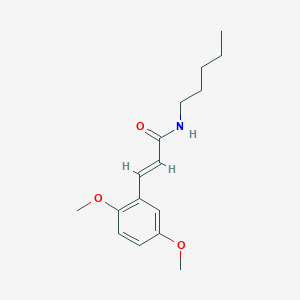
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide is a synthetic compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. It belongs to the class of phenethylamines and has been found to exhibit significant biological activity.
Wirkmechanismus
The exact mechanism of action of 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide is not fully understood. However, it is believed to exert its biological activity through various pathways such as the inhibition of enzymes, modulation of signaling pathways, and interaction with receptors.
Biochemical and physiological effects:
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inflammatory cytokines, which are involved in the pathogenesis of various diseases. The compound has also been found to modulate the expression of various genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide in lab experiments is its high potency and selectivity towards specific targets. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the research on 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide. One of the areas of interest is the development of more potent and selective analogs of the compound. Another area of research is the identification of the exact molecular targets and pathways involved in the biological activity of the compound. Furthermore, the compound's potential as a therapeutic agent in various diseases needs to be further explored through preclinical and clinical studies.
Synthesemethoden
The synthesis of 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide involves the reaction between 2,5-dimethoxyphenylacetone and N-pentylacrylamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
(E)-3-(2,5-dimethoxyphenyl)-N-pentylprop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-11-17-16(18)10-7-13-12-14(19-2)8-9-15(13)20-3/h7-10,12H,4-6,11H2,1-3H3,(H,17,18)/b10-7+ |
InChI-Schlüssel |
UCHQHNMPEUGXKC-JXMROGBWSA-N |
Isomerische SMILES |
CCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Kanonische SMILES |
CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)
![isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254837.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B254842.png)
![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)

![N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B254847.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)


![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)